molecular formula C15H18O B14418218 4H-Benzo(5,6)cyclohepta(1,2-b)furan, 5,5a,6,10-tetrahydro-5a,6-dimethyl-, (5aR,6S)-rel-(-)- CAS No. 79827-32-0

4H-Benzo(5,6)cyclohepta(1,2-b)furan, 5,5a,6,10-tetrahydro-5a,6-dimethyl-, (5aR,6S)-rel-(-)-

Cat. No.: B14418218
CAS No.: 79827-32-0
M. Wt: 214.30 g/mol
InChI Key: LSMXMJRDVCMVEX-XHDPSFHLSA-N
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Description

“4H-Benzo(5,6)cyclohepta(1,2-b)furan, 5,5a,6,10-tetrahydro-5a,6-dimethyl-, (5aR,6S)-rel-(-)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes a benzene ring, a cycloheptane ring, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the core ring structures and subsequent functionalization. Common synthetic routes might include:

    Cyclization Reactions: Formation of the cycloheptane and furan rings through cyclization of appropriate precursors.

    Functional Group Interconversion: Introduction of methyl groups and other functional groups through reactions such as alkylation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize cost. This might include:

    Catalytic Reactions: Use of catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementation of continuous flow processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drugs or drug precursors.

Industry

In industry, it could be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Processes: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with fused ring systems, such as:

    Benzofurans: Compounds with a fused benzene and furan ring.

    Cycloheptanes: Compounds with a seven-membered ring structure.

    Dimethyl Derivatives: Compounds with similar methyl group substitutions.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and functional group arrangement, which can impart unique chemical and biological properties.

Properties

CAS No.

79827-32-0

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

(10R,11S)-10,11-dimethyl-4-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,12-tetraene

InChI

InChI=1S/C15H18O/c1-11-4-3-5-13-10-14-12(7-9-16-14)6-8-15(11,13)2/h3-5,7,9,11H,6,8,10H2,1-2H3/t11-,15+/m0/s1

InChI Key

LSMXMJRDVCMVEX-XHDPSFHLSA-N

Isomeric SMILES

C[C@H]1C=CC=C2[C@@]1(CCC3=C(C2)OC=C3)C

Canonical SMILES

CC1C=CC=C2C1(CCC3=C(C2)OC=C3)C

Origin of Product

United States

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